![molecular formula C13H7Cl2NO2 B6311675 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% CAS No. 3950-70-7](/img/structure/B6311675.png)
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-DCDBO) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to yellowish crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2,4-DCDBO has been used in the synthesis of a variety of compounds and is known for its high stability and low toxicity.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in the synthesis of compounds used in the treatment of cancer and other diseases.
Wirkmechanismus
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is a synthetic compound that works by forming a covalent bond with a target molecule. This covalent bond is formed by the reaction of the 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% molecule with the target molecule, which results in the formation of a new molecule. This new molecule is then able to interact with other molecules, leading to various biological and physiological effects.
Biochemical and Physiological Effects
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have anti-oxidant and anti-aging effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its high stability and low toxicity. This makes it a safe and reliable reagent for use in the laboratory. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is relatively easy to synthesize and can be stored for long periods of time without degrading. However, one of the main limitations of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
The use of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% in scientific research has a variety of potential future applications. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could be used in the synthesis of polymers for use in a variety of applications. Finally, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could also be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be synthesized from 2,4-dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%) and a variety of other compounds. The synthesis of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be accomplished through a simple two-step process. First, the starting materials are reacted together in a solvent to form a mixture of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% and other products. The mixture is then heated to a temperature of around 100°C to allow for the formation of the desired product. The reaction is then cooled and the desired product is isolated by precipitation or filtration.
Eigenschaften
IUPAC Name |
8,10-dichloro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2/c14-7-5-8-12(9(15)6-7)18-11-4-2-1-3-10(11)16-13(8)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDALQLBRKNXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


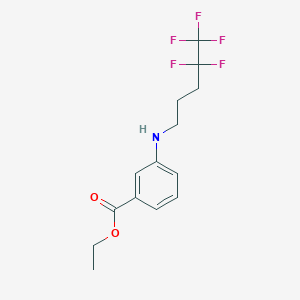

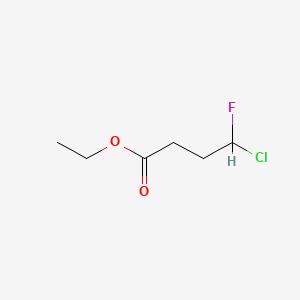
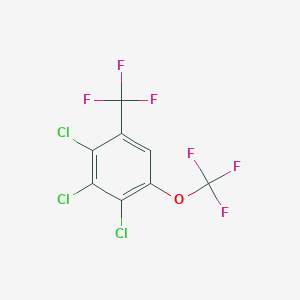

![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
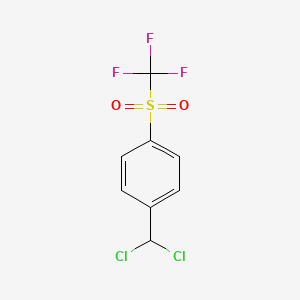

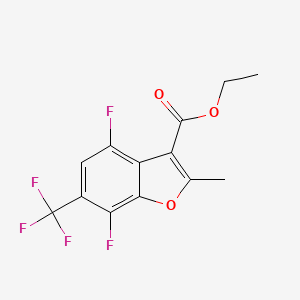
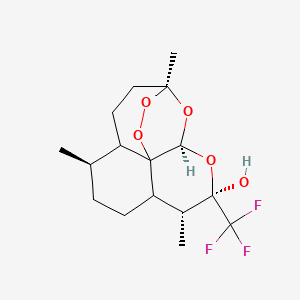

![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)